molecular formula C17H19NO4 B2653530 3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde CAS No. 1387334-88-4

3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde

Cat. No.: B2653530
CAS No.: 1387334-88-4
M. Wt: 301.342
InChI Key: BSKJJSBCCDXKPI-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde is an organic compound that features a benzaldehyde core substituted with methoxy groups and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-methoxy-3,5-dimethylpyridine-2-methanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the compound’s methoxy and pyridine groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde is unique due to its combination of a benzaldehyde core with methoxy and pyridine substituents. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-8-18-14(12(2)17(11)21-4)10-22-15-6-5-13(9-19)7-16(15)20-3/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKJJSBCCDXKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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